Zinkmethacrylat

Übersicht

Beschreibung

Synthesis Analysis

Zinc methacrylate is synthesized through direct methods using zinc salts and appropriate alkaloids or by precipitation methods involving methacrylic acid, sodium hydroxide, and zinc chloride at room temperature. For example, complexes of zinc(II) methacrylate with sparteine and α-isosparteine were obtained through direct synthesis, characterized by elemental analysis, mass spectrometry, and spectroscopy methods (Jasiewicz et al., 2005). Another study successfully designed and synthesized zinc methacrylate nanopowder by precipitation method, yielding an average particle size of 40.6 nm and comparing its properties with those of commercial zinc methacrylate nanopowder (Fang-shan, Yu-chuan, & Ru, 2007).

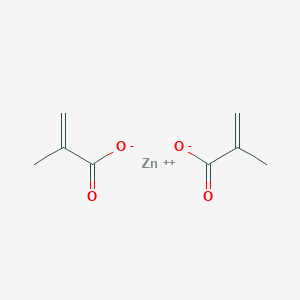

Molecular Structure Analysis

The molecular structure of zinc methacrylate complexes has been elucidated using X-ray diffraction, revealing the stabilization role of hydrogen bonds and dipolar interactions. For instance, the structure of zinc(II) methacrylate complexes characterized by X-ray methods indicated the importance of these interactions in stabilizing the molecular structure (Jasiewicz et al., 2005).

Chemical Reactions and Properties

Zinc methacrylate is involved in various chemical reactions, such as the Friedel-Crafts acylation reaction facilitated by zinc oxide as a catalyst, demonstrating its reactivity and utility in organic synthesis (Sarvari & Sharghi, 2004). The compound exhibits unique chemical behavior, including the formation of poly(zinc methacrylate) complexes on the surface of zinc oxide nanoparticles, as demonstrated by FT-IR and thermogravimetric analysis (Tang et al., 2006).

Physical Properties Analysis

The physical properties of zinc methacrylate, including its stability and nanoparticle dispersion in aqueous systems, have been thoroughly investigated. The modification of commercial zinc oxide nanoparticles with polymethacrylic acid enhances their dispersibility in water, indicating the impact of surface modification on physical properties (Tang et al., 2006).

Chemical Properties Analysis

The chemical properties of zinc methacrylate, such as its reactivity in the formation of poly(zinc methacrylate) complexes and its role in promoting chemical reactions, highlight its utility in various chemical processes. The ability of zinc methacrylate to facilitate the Friedel-Crafts acylation reaction underscores its chemical versatility and potential applications in synthetic chemistry (Sarvari & Sharghi, 2004).

Wissenschaftliche Forschungsanwendungen

Antibakterielles Dentalharz-Adhäsiv

ZM wurde bei der Entwicklung von antibakteriellen Dentalharzadhäsiven verwendet . Die Zugabe von ZM zum Harz verbessert den Umwandlungsgrad (DC), reduziert die Zytotoxizität und erhöht die antimikrobielle Aktivität (AA). Dies macht es zu einem vielversprechenden Material für Zahnrestaurationen .

Arzneimittel-Immobilisierung und kontrollierte Freisetzung

ZM wurde bei der Synthese von funktionalisierten und kolloidal stabilen Verbundwerkstoffen für bio-relevante Anwendungen verwendet . Diese Verbundwerkstoffe können für die Immobilisierung und kontrollierte Freisetzung von antimikrobiellen Arzneimitteln verwendet werden, wobei sie eine nachhaltige Freisetzungskinetik der geladenen Arzneimittelmoleküle aufweisen .

Gummimagnetische Verbundwerkstoffe

ZM wird bei der Herstellung von gummimagnetischen Verbundwerkstoffen verwendet . Die Einarbeitung von ZM in die Gummimatrix beeinflusst die Vernetzung und die Eigenschaften der hergestellten Materialien .

Wirkmechanismus

Target of Action

Zinc methacrylate (ZMA) is a compound that primarily targets enzymes and proteins in the body. Zinc, as a component of ZMA, is an essential trace element that forms an integral part of many enzymes, playing a crucial role in protein synthesis and cell division .

Mode of Action

ZMA interacts with its targets by forming ionic crosslinking networks , limiting covalent crosslinking and enabling in-situ polymerization . The zinc ion in ZMA interacts strongly with water, which influences its solubility and permeability .

Biochemical Pathways

Zinc, a component of ZMA, plays a significant role in various biochemical pathways. It has three primary biological roles: catalytic, structural, and regulatory . Zinc is involved in the regulation of cellular homeostasis and has been linked to the pathophysiology of various diseases .

Pharmacokinetics

It’s known that the solubility and permeability of zma can be influenced by the presence of water .

Result of Action

ZMA has been shown to have antimicrobial activity, with studies demonstrating its effectiveness against certain bacteria such as Streptococcus mutans . The addition of ZMA to certain materials can enhance their thermal stability and hydrophilicity . Moreover, ZMA has been found to improve the degree of conversion (DC) and reduce cytotoxicity of certain resins .

Action Environment

The action of ZMA can be influenced by environmental factors. For instance, the presence of water can affect the solubility and permeability of ZMA . Furthermore, the concentration of ZMA in a material can influence its properties, such as thermal stability and hydrophilicity .

Safety and Hazards

Zukünftige Richtungen

Zinc methacrylate has been used in the development of an efficient and stable perovskite nanocrystal-polymer composite for LED applications . It has also been used in the development of self-healing polymers for ultraviolet-curing three-dimensional printing . Furthermore, it has been used in the formulation of antimicrobial dental resin adhesives .

Eigenschaften

IUPAC Name |

zinc;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Zn/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMBTRGLTHJJRV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065376 | |

| Record name | Zinc dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 2-Propenoic acid, 2-methyl-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

13189-00-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013189009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

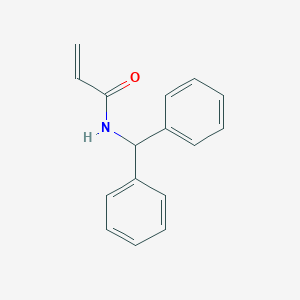

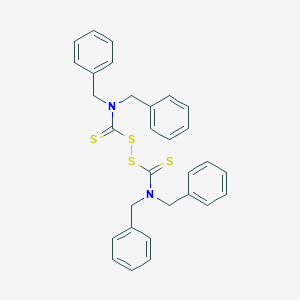

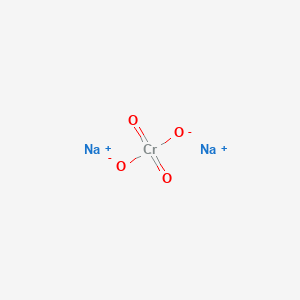

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.